molecular formula C11H10FN3O2 B5879154 4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine

4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine

Cat. No. B5879154
M. Wt: 235.21 g/mol
InChI Key: WWBGJYVDCUZMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine, also known as PD0325901, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent and selective inhibitor of mitogen-activated protein kinase (MEK), a key component of the MAPK/ERK signaling pathway. PD0325901 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and cardiovascular diseases.

Mechanism of Action

4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine inhibits the activity of MEK, which is a key component of the MAPK/ERK signaling pathway. This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. Inhibition of this pathway has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of ERK, a downstream target of MEK, and to induce G1 cell cycle arrest and apoptosis in cancer cells. 4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine has several advantages for use in lab experiments. It is a potent and selective inhibitor of MEK, making it a valuable tool for studying the MAPK/ERK signaling pathway. 4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine has also been shown to have low toxicity in animal models, making it a safe option for in vivo studies. However, 4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine has limitations in terms of its stability and solubility, which can affect its efficacy in certain experimental conditions.

Future Directions

There are several future directions for research involving 4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine. One area of interest is the development of combination therapies that include 4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine, such as the combination of 4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine with other MEK inhibitors or with other cancer treatments. Another area of interest is the development of new formulations of 4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine that improve its stability and solubility, making it more effective in a wider range of experimental conditions. Finally, there is interest in exploring the potential therapeutic applications of 4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine in other diseases, such as cardiovascular diseases and inflammatory diseases.

Synthesis Methods

4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine can be synthesized using several methods, including the reaction of 4-fluoro-6-hydroxypyrimidine with 4-methoxyphenol in the presence of a base, followed by the reaction of the resulting intermediate with 2-(2-aminoethyl)pyridine. The synthesis of 4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine has been extensively studied in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of a wide range of cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. 4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

4-fluoro-6-(4-methoxyphenoxy)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-16-7-2-4-8(5-3-7)17-10-6-9(12)14-11(13)15-10/h2-6H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBGJYVDCUZMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC(=NC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine

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